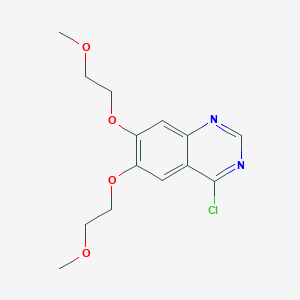![molecular formula C8H8N2O2 B064896 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one CAS No. 176683-51-5](/img/structure/B64896.png)
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one, also known as DMIP, is a heterocyclic compound with a unique structure that has garnered significant attention in the scientific community. DMIP has been shown to have a range of biochemical and physiological effects and has been utilized in various research applications.
作用機序
The mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is not fully understood, but it has been shown to interact with various biomolecules, including proteins and nucleic acids. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to bind to amyloid-beta, a protein that is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
生化学的および生理学的効果
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta, which may have implications for the treatment of Alzheimer's disease. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is its unique structure, which allows it to interact with a range of biomolecules. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one. One area of interest is the development of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a fluorescent probe for detecting protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one and its potential applications in other areas of research.
合成法
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylpyridine with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. Another method involves the reaction of 3,4-dimethylpyridine with hydroxylamine hydrochloride in the presence of sodium carbonate. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can also be synthesized through the reaction of 3,4-dimethylpyridine with nitrous acid.
科学的研究の応用
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been utilized in various research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
176683-51-5 |
|---|---|
製品名 |
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one |
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
5,6-dimethyl-[1,2]oxazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7-6(4-12-9-7)8(11)10(5)2/h3-4H,1-2H3 |
InChIキー |
YCRKBDFMTQZTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NOC=C2C(=O)N1C |
正規SMILES |
CC1=CC2=NOC=C2C(=O)N1C |
同義語 |
Isoxazolo[4,3-c]pyridin-4(5H)-one, 5,6-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)


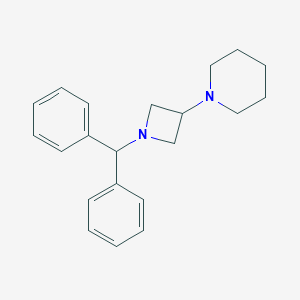
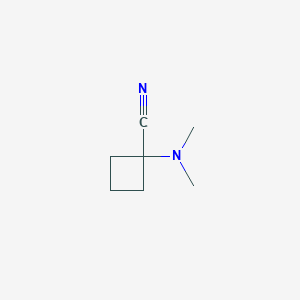
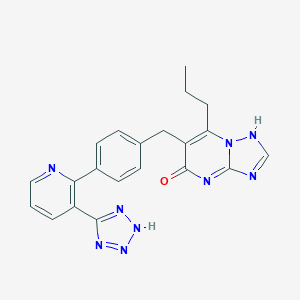
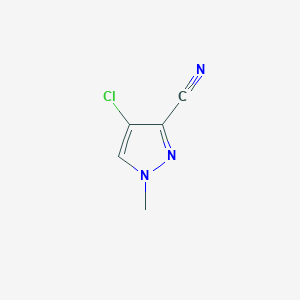

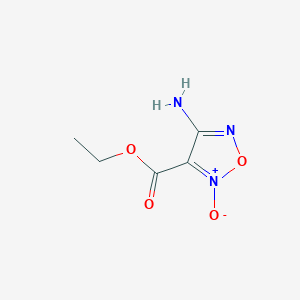


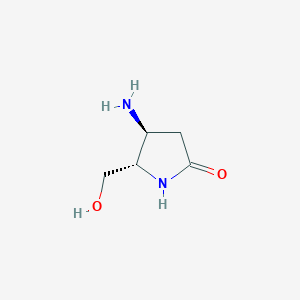
![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
